6-Cyclohexylpyridin-3-amine
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Overview
Description
6-Cyclohexylpyridin-3-amine, also known as 6-cyclohexyl-3-pyridinamine, is a chemical compound with the CAS Number: 1159815-49-2 . It has a molecular weight of 176.26 and is typically stored at room temperature . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h6-9H,1-5,12H2 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives
6-Cyclohexylpyridin-3-amine derivatives have been synthesized in good to high yields from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide. This process utilizes N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts under solvent-free conditions at room temperature, highlighting its potential in organic synthesis (Ghorbani‐Vaghei & Amiri, 2014).
Role in Access to 2-Aminopyridines
2-Aminopyridines are essential in the synthesis of bioactive natural products and medicinally significant compounds. The development of new methods for their preparation, including the use of this compound, is critical due to the limited number of existing synthesis methods. This highlights the compound's importance in medicinal chemistry and organic materials research (Bolliger, Oberholzer, & Frech, 2011).
Electrophilic Aminations with Oxaziridines
Cyclohexanespiro-3'-oxaziridine transfers its NH group to various nucleophiles, enabling the synthesis of various nitrogen-containing compounds. This process suggests the utility of this compound in the synthesis of azines, hydrazines, diaziridines, and other nitrogen-rich compounds, demonstrating its versatility in chemical synthesis (Andreae & Schmitz, 1991).
Development of Mixed Macrocycles
The condensation reaction of 2,6-diformylpyridine with trans-1,2-diaminocyclohexane results in the formation of mixed macrocyclic imines and amines. These macrocycles, including this compound derivatives, play a significant role in coordination chemistry and may have applications in materials science and molecular recognition (Frydrych et al., 2019).
Safety and Hazards
The safety information for 6-Cyclohexylpyridin-3-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Properties
IUPAC Name |
6-cyclohexylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h6-9H,1-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJLSLAIMHDVFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159815-49-2 |
Source
|
Record name | 6-cyclohexylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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